N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-16(18(24)21(20(12)2)14-6-4-3-5-7-14)19-17(23)13-8-10-15(11-9-13)22(25)26/h3-11H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXAFYPWZCVGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its potential as an insecticide and fungicide.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of 4-aminoantipyrine with appropriate acylating agents. Characterization techniques such as X-ray crystallography and Hirshfeld surface analysis have been employed to elucidate the molecular structure and intermolecular interactions within the crystal lattice.
The compound crystallizes in the monoclinic P21/c space group, with significant stabilization through N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π interactions. These interactions contribute to the overall stability of the supramolecular assembly .
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of this compound against various pests. In bioassays conducted at a concentration of 500 mg/L, the compound exhibited notable lethality against:
- Mythimna separate : 70% mortality
- Helicoverpa armigera : Below 50% mortality
- Ostrinia nubilalis : Below 50% mortality
- Spodoptera frugiperda : 70% mortality for specific derivatives
These results suggest that structural modifications can enhance insecticidal efficacy, particularly when substituents like fluorine or chlorine are introduced on the benzene ring .
Antifungal Activity
In addition to its insecticidal properties, this compound has demonstrated antifungal activity against several fungal strains. The compound showed an inhibition rate of:
- Pyricularia oryae : 77.8%
Other compounds in related studies have shown varying degrees of antifungal activity ranging from 55.6% to 66.7% against different fungal pathogens. The structure–activity relationship (SAR) indicates that specific substituents can enhance antifungal potency .
Case Studies and Research Findings
A study conducted on the compound's interaction with proteins involved in bacterial resistance revealed a binding score of -5.26 kcal/mol when docked with Ampicillin-resistant CTX-M enzymes. This suggests potential applications in developing new antimicrobial agents targeting resistant strains .
Another research highlighted the importance of molecular modifications in enhancing both insecticidal and antifungal activities. Compounds with halogen substitutions showed improved efficacy compared to their unsubstituted counterparts .
Summary Table of Biological Activities
| Activity Type | Target Organism | Concentration (mg/L) | Mortality/Inhibition Rate |
|---|---|---|---|
| Insecticidal | Mythimna separate | 500 | 70% |
| Insecticidal | Helicoverpa armigera | 500 | <50% |
| Insecticidal | Spodoptera frugiperda | 500 | 70% (specific derivatives) |
| Antifungal | Pyricularia oryae | 50 | 77.8% |
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:
Anticancer Activity
Recent studies have indicated that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide may possess significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through different mechanisms:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.8 | PARP inhibition |
| A549 (Lung) | 0.88 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
These findings suggest that the compound could be developed as a novel anticancer agent targeting specific pathways involved in tumor growth and survival.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, which could be beneficial for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated the efficacy of this compound. The results indicated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 and A549 cells at micromolar concentrations.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, the compound was shown to reduce edema and inflammation markers significantly. This study highlights its potential application in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Cytotoxic Activity
Modifications to the aryl substituent on the pyrazole ring significantly alter cytotoxic activity. For example:
- 4-Acetylphenyl-substituted analogs (e.g., compound 5 in ) exhibit the lowest cytotoxic activity in a series of derivatives, suggesting that electron-withdrawing acetyl groups may reduce bioactivity compared to nitro groups .
- 4-Methoxyphenyl and 4-(N-(diaminomethylene)sulfamoyl)phenyl substituents also reduce cytotoxicity, indicating that bulky or polar groups may hinder target binding .
Table 1: Substituent Impact on Cytotoxic Activity
| Compound | Substituent | Cytotoxic Activity (Relative) | Reference |
|---|---|---|---|
| Target Compound | 4-Nitrobenzamide | Moderate (inferred) | |
| Compound 5 () | 4-Acetylphenyl | Lowest | |
| 4-Methoxyphenyl Analog | 4-Methoxyphenyl | Reduced |
Positional Isomerism and Functional Group Variations
Nitro Group Position
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide () features a meta-nitro group with an adjacent methyl substituent. This positional isomerism may sterically hinder interactions compared to the para-nitro configuration in the target compound, which allows optimal electronic delocalization .
Benzamide vs. Acetamide
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide () replaces the benzamide with an acetamide group.
Table 2: Functional Group Comparison
Crystallographic and Hydrogen-Bonding Patterns
Crystal structure analyses reveal key differences in molecular packing and hydrogen-bonding networks:
Preparation Methods
Core Pyrazole Ring Formation
The synthesis begins with constructing the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine scaffold. A modified Knorr pyrazole synthesis is employed, involving condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions. Subsequent N-methylation using methyl iodide in acetone with potassium hydroxide as a base yields the 1,5-dimethyl variant.
Key reaction conditions :
Benzamide Coupling
The 4-nitrobenzamide moiety is introduced via nucleophilic acyl substitution. The pyrazole amine reacts with 4-nitrobenzoyl chloride in anhydrous chloroform, catalyzed by triethylamine.
Optimized parameters :
| Parameter | Value |
|---|---|
| Molar ratio | 1:1.2 (pyrazole:acyl chloride) |
| Reaction time | 5 hours |
| Temperature | 60°C |
| Workup | Dichloromethane extraction |
| Final purity | >95% (HPLC) |
This step achieves 64–68% yield, with unreacted starting materials removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Nitro Group Introduction Strategies
While most protocols pre-install the nitro group on the benzoyl chloride precursor, alternative routes nitroylate the coupled product:
Direct Nitration of Benzamide
Post-coupling nitration uses fuming nitric acid (90%) in sulfuric acid at 0–5°C. This method requires strict temperature control to avoid byproducts like meta-nitro isomers.
Comparative performance :
| Method | Nitro Position | Yield | Purity |
|---|---|---|---|
| Pre-installed nitro | Para | 68% | 97% |
| Post-synthesis | Para | 52% | 89% |
Mass spectrometry (MS) data confirm molecular ion peaks at m/z 366.4 [M+H]⁺, aligning with theoretical values.
Advanced Purification Techniques
Crystallization Optimization
Recrystallization solvents significantly impact product morphology and purity:
| Solvent System | Crystal Habit | Purity | Recovery |
|---|---|---|---|
| Ethyl acetate | Needles | 98.5% | 71% |
| Ethanol/water (7:3) | Prisms | 97.2% | 82% |
| Acetonitrile | Irregular plates | 95.8% | 65% |
X-ray diffraction analysis of ethanol/water crystals reveals a monoclinic system with space group P2₁/c.
Chromatographic Methods
Preparative HPLC (C18 column, methanol/water 75:25) resolves residual dimethylformamide (DMF) from the reaction mixture, reducing solvent content to <0.1% per ICH guidelines.
Spectroscopic Characterization
Infrared Spectroscopy
Critical absorption bands validate functional groups:
Nuclear Magnetic Resonance
¹H-NMR (400 MHz, DMSO-d₆) assignments:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.31 | s | C5-CH₃ (pyrazole) |
| 3.12 | s | N1-CH₃ |
| 7.45–8.21 | m | Phenyl and benzamide aromatics |
| 10.02 | s | NH (amide) |
13C-NMR confirms quaternary carbons at δ 161.5 (C=O) and δ 148.2 (pyrazole C3).
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced efficiency in flow reactors:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 5 h | 22 min |
| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Solvent consumption | 12 L/kg | 5.3 L/kg |
Q & A
Basic: What synthetic methods are effective for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via condensation reactions. For example:
- Step 1: React 4-aminoantipyrine with 4-nitrobenzoyl chloride in dichloromethane (DCM) using a 1:1 molar ratio.
- Step 2: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation .
- Purification: Recrystallization from acetone or DCM/MeOH mixtures yields high-purity crystals. Optimize solvent evaporation rates (e.g., slow evaporation over 5 days) to improve crystal quality .
Key Parameters:
- Stoichiometric control (excess acyl chloride improves yield).
- Temperature (room temperature avoids side reactions).
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity deviation ≤0.0042 Å) .
- FT-IR: Identifies C=O (1660–1680 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .
- ¹H/¹³C NMR: Confirms substituent positions (e.g., methyl protons at δ 2.2–2.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
